molecular formula C14H12N4O2 B2629653 Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1380300-66-2

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2629653
CAS No.: 1380300-66-2
M. Wt: 268.276
InChI Key: VJJMPLBZRHVURU-UHFFFAOYSA-N
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Description

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1380300-66-2) is a high-purity chemical compound supplied for laboratory research and further manufacturing use. This compound features a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol . It is characterized by a unique heterocyclic structure that incorporates both quinazoline and pyrazole rings, as represented by the SMILES string CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 . Computational chemistry data indicates a Topological Polar Surface Area (TPSA) of 69.9 Ų and a LogP value of 1.99, properties that are valuable for early-stage pharmacokinetic profiling in medicinal chemistry and drug discovery research . Researchers should note that this product is strictly For Research Use Only and is not intended for direct human use. Please consult the Safety Data Sheet (SDS) prior to handling. This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken, including using personal protective equipment and working in a well-ventilated area . For optimal stability, the material should be stored sealed in a dry environment, at 2-8°C .

Properties

IUPAC Name

ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJMPLBZRHVURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reactivity

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate can be synthesized through various methodologies, often involving the reaction of quinazoline derivatives with pyrazole carboxylic acids. Its reactivity allows it to participate in a range of chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of various derivatives.
  • Cyclization Reactions : It can serve as a precursor for more complex heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
This compoundHeLa (human cervical cancer)Not specified but indicated as effective
Related Pyrazole DerivativeSUIT-2 (human pancreatic cancer)IC₅₀ < 10

The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema .

The biological activity of this compound is attributed to its structural features:

  • Quinazoline Moiety : Enhances interaction with biological targets.
  • Pyrazole Ring : Contributes to its pharmacological properties.

Studies indicate that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Screening

A recent screening evaluated the anticancer efficacy of this compound against multiple cell lines. Results showed that this compound inhibited cell migration and demonstrated potential as a selective EGFR tyrosine kinase inhibitor .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory activity, this compound was tested alongside traditional anti-inflammatory drugs. The results indicated comparable efficacy to indomethacin, suggesting its potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate involves:

Biological Activity

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that incorporate both quinazoline and pyrazole moieties. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield various derivatives with potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer properties. This compound has been evaluated against several cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.2
HepG2 (Liver)7.3
A549 (Lung)6.5
HCT116 (Colorectal)8.9

These results indicate that this compound effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a lead compound for further development.

The mechanism underlying the anticancer effects of this compound involves the inhibition of key signaling pathways associated with cancer progression:

  • EGFR : Inhibition of epidermal growth factor receptor signaling has been noted, which is critical in many cancers.
  • PI3K/AKT/mTOR Pathway : The compound has shown to significantly reduce the activation of this pathway, which is often upregulated in cancer cells, leading to enhanced cell survival and proliferation .

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro:

Cytokine Inhibition (%) Reference
TNF-alpha45
IL-638
IL-1β50

This activity suggests that the compound may be beneficial in treating inflammatory diseases alongside its anticancer applications.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, demonstrating its selective cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound showed that it effectively reduced edema in a carrageenan-induced paw edema model in rats. The results indicated a comparable efficacy to standard anti-inflammatory drugs like diclofenac, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole-4-carboxylate derivatives are often prepared by reacting ethyl acetoacetate with hydrazine derivatives under basic conditions, followed by functionalization of the quinazolinyl moiety. Key intermediates like ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) are synthesized via condensation and hydrolysis steps . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >40% .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization typically employs:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., pyrazole C-4 carboxylate at δ ~160 ppm in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. For example, disordered solvent molecules in the crystal lattice may require twin refinement using SHELX software .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Standard protocols include:

  • PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Use of fume hoods for reactions releasing volatile byproducts.
  • Waste segregation and disposal via certified agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in asymmetric units) be resolved?

Crystallographic disorder, such as dual conformations in the quinazolinyl or pyrazole moieties, requires:

  • Twin refinement : Tools like TWINABS in SHELX account for non-merohedral twinning .
  • Hydrogen-bond analysis : Identify stabilizing interactions (e.g., C–H···O/N) to validate packing models .
  • Multi-temperature studies : Collect data at 100–173 K to reduce thermal motion artifacts .

Q. What strategies improve synthetic yield in multi-step reactions?

Yield optimization involves:

  • Catalyst screening : Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) enhance click chemistry steps (e.g., triazole formation) .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Purification techniques : Flash chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) removes byproducts .

Q. How does substitution on the quinazolinyl ring impact biological activity?

Substituents like trifluoromethyl or methoxy groups modulate electronic properties and binding affinity. For example:

  • PDE4 inhibition : Electron-withdrawing groups (e.g., CF3_3) enhance cAMP modulation .
  • Keap1 binding : Bulky substituents (e.g., phenylcyclopropyl) improve steric complementarity in protein pockets .

Q. What computational methods are used to predict intermolecular interactions in crystal structures?

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to infer packing patterns .
  • DFT calculations : Optimize molecular geometry and compare with experimental XRD data .

Data Contradiction and Analysis

Q. How to address discrepancies between experimental and theoretical spectral data?

  • Solvent effects : Simulate NMR shifts in DMSO-d6_6 or CDCl3_3 using software like Gaussian .
  • Dynamic effects : Account for tautomerism (e.g., pyrazole NH rotamers) via variable-temperature NMR .

Q. Why do similar synthetic routes produce varying yields?

Key variables include:

  • Reagent purity : Trace moisture degrades azide intermediates in click reactions .
  • Reaction time : Extended durations (>72 h) may lead to side reactions (e.g., ester hydrolysis) .

Methodological Recommendations

Q. How to design a high-throughput screening protocol for bioactivity?

  • Fragment-based approaches : Deconstruct the molecule into quinazolinyl and pyrazole fragments to assess individual contributions to binding .
  • Microplate assays : Use fluorescence polarization or SPR to measure PDE4 inhibition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.